molecular formula C12H12OS B8647738 [2-Methyl-3-(thiophen-2-yl)phenyl]methanol CAS No. 89929-88-4

[2-Methyl-3-(thiophen-2-yl)phenyl]methanol

Cat. No.: B8647738
CAS No.: 89929-88-4
M. Wt: 204.29 g/mol
InChI Key: FGERJWDKKXDBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methyl-3-(thiophen-2-yl)phenyl]methanol is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89929-88-4

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

(2-methyl-3-thiophen-2-ylphenyl)methanol

InChI

InChI=1S/C12H12OS/c1-9-10(8-13)4-2-5-11(9)12-6-3-7-14-12/h2-7,13H,8H2,1H3

InChI Key

FGERJWDKKXDBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CS2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a stirred solution of 5.7 g (0.026 mol) of 2-methyl-3-(2-thienyl)benzoic acid in 50 mL of tetrahydrofuran was cooled to 0° C.±2° C. To this solution was added dropwise 4.4 g (0.051 mol, 51.3 mL of a 1.0 M solution) of borane tetrahydrofuran complex. The addition was made over 35 minutes. The reaction mixture was stirred for 0.5 hour at ambient temperature, then for two hours at reflux temperature. The reaction mixture was cooled, and 100 mL of diethyl ether saturated with water, then 20 mL of water, were cautiously added. The mixture was transferred to a separatory funnel containing 50 mL of ice, and was saturated with solid sodium chloride, and extracted with three portions of 200 mL each of diethyl ether. The combined extracts were dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 5.3 g of 2-methyl-3-(2-thienyl)phenylmethanol as an oil.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.